4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pentyl Chain: The pentyl chain with a phenylmethoxy group is introduced via a nucleophilic substitution reaction.
Attachment of the Carbonyl Group: The carbonyl group is introduced through an acylation reaction using a suitable acylating agent.
Final Coupling: The final step involves coupling the intermediate with a phenylmethoxycarbonyl group under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy groups, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen and the phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution.
Major Products
- **Ox
Properties
CAS No. |
1798021-74-5 |
---|---|
Molecular Formula |
C25H32N2O4 |
Molecular Weight |
424.541 |
IUPAC Name |
benzyl 5-[phenylmethoxycarbonyl(piperidin-4-yl)amino]pentanoate |
InChI |
InChI=1S/C25H32N2O4/c28-24(30-19-21-9-3-1-4-10-21)13-7-8-18-27(23-14-16-26-17-15-23)25(29)31-20-22-11-5-2-6-12-22/h1-6,9-12,23,26H,7-8,13-20H2 |
InChI Key |
DMSASWNTWGEQAA-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N(CCCCC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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